2-(1,1,2,2-Tetrafluoroethoxy)phenol

Description

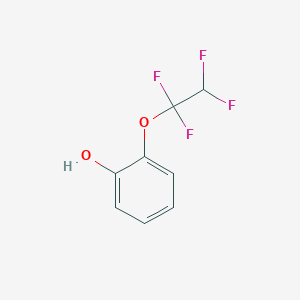

Structure

3D Structure

Properties

IUPAC Name |

2-(1,1,2,2-tetrafluoroethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWDMKAWONTKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381035 | |

| Record name | 2-(1,1,2,2-tetrafluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88553-88-2 | |

| Record name | 2-(1,1,2,2-tetrafluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-(1,1,2,2-Tetrafluoroethoxy)phenol

[1][2]

Executive Summary

2-(1,1,2,2-Tetrafluoroethoxy)phenol (CAS: 88553-88-2 ) is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2][3] Structurally, it consists of a catechol (1,2-benzenediol) backbone where one hydroxyl group has been etherified with a 1,1,2,2-tetrafluoroethyl moiety (-CF₂CHF₂).

This compound is a critical tool in medicinal chemistry for lead optimization . The tetrafluoroethoxy group serves as a lipophilic, metabolically stable bioisostere for traditional alkoxy groups (e.g., methoxy or trifluoromethoxy), enabling the modulation of a drug candidate's physicochemical properties without altering its steric profile significantly.

Distinction Note: Researchers must distinguish this compound from its analog, 2-(2,2,2-trifluoroethoxy)phenol (CAS 160968-99-0), which is a key intermediate for the drug Silodosin. The tetrafluoro variant discussed here offers distinct electronic and lipophilic characteristics due to the terminal proton on the fluorinated chain.

Chemical Identity & Physicochemical Properties[2][4][5]

| Property | Data |

| CAS Number | 88553-88-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆F₄O₂ |

| Molecular Weight | 210.13 g/mol |

| Appearance | Off-white to light yellow solid or liquid (depending on purity/temp) |

| Boiling Point | ~216°C (Predicted) |

| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); sparingly soluble in water.[4] |

| Key Functional Groups | Phenolic Hydroxyl (-OH), Tetrafluoroethyl Ether (-OCF₂CHF₂) |

Synthetic Pathways & Manufacturing[7]

The synthesis of this compound typically involves the selective mono-alkylation of catechol using tetrafluoroethylene (TFE). This reaction requires precise control to prevent bis-alkylation.

Core Synthesis Protocol

Reaction: Nucleophilic addition of catechol to tetrafluoroethylene. Reagents: Catechol (Pyrocatechol), Tetrafluoroethylene (TFE) gas, Base (KOH or NaOH), Solvent (DMF or DMSO).

Step-by-Step Methodology:

-

Preparation: Charge a high-pressure autoclave with Catechol (1.0 eq), KOH (0.1–0.2 eq, catalytic), and dry DMF.

-

Inerting: Purge the vessel with nitrogen to remove oxygen (prevents oxidation of catechol to quinones).

-

Addition: Heat the mixture to 60–80°C. Introduce TFE gas slowly, maintaining a pressure of 2–5 bar.

-

Monitoring: The reaction is exothermic. Monitor consumption of TFE and formation of the mono-ether via HPLC/GC.

-

Quenching: Once the mono-ether peak maximizes (avoiding over-reaction to the bis-ether), vent excess TFE.

-

Workup: Neutralize the base with dilute HCl. Extract with dichloromethane.

-

Purification: The product is purified via fractional distillation or column chromatography to separate it from unreacted catechol and the bis-ether byproduct.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the base-catalyzed addition mechanism, highlighting the critical carbanion intermediate.

Figure 1: Mechanistic pathway for the synthesis of this compound via base-catalyzed addition to TFE.

Applications in Drug Development

The this compound scaffold is highly valued in Medicinal Chemistry for its ability to modify the physicochemical profile of a drug molecule.

Bioisosterism and Lipophilicity

The -OCF₂CHF₂ group acts as a "super-lipophilic" ether.

-

Lipophilicity (LogP): The high fluorine content significantly increases the partition coefficient (LogP) compared to a methoxy (-OCH₃) group, improving membrane permeability and blood-brain barrier (BBB) penetration.

-

H-Bonding: The oxygen atom remains a weak hydrogen bond acceptor, but the electron-withdrawing fluorine atoms reduce its basicity, potentially altering binding affinity to target proteins.

Metabolic Stability

-

C-F Bond Strength: The carbon-fluorine bond is one of the strongest in organic chemistry (~116 kcal/mol).

-

Metabolic Blocking: Placing this group at a metabolic "hotspot" (e.g., preventing O-dealkylation) extends the half-life (

) of the drug. The terminal proton (-CF₂CHF ₂) is less acidic and less prone to metabolic abstraction than a standard alkyl proton.

Strategic Utility Workflow

Figure 2: Decision workflow for utilizing the tetrafluoroethoxy scaffold in lead optimization.

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

-

Skin/Eye Irritation: Causes serious eye irritation and skin irritation (H315, H319).

-

Specific Target Organ Toxicity: May cause respiratory irritation (H335).

Handling Procedures:

-

Engineering Controls: Always handle within a certified chemical fume hood. The synthesis involves TFE, which is a flammable gas and can polymerize explosively without inhibitors (e.g., terpenes).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. If generating dust or aerosols, use a NIOSH-approved respirator.

-

Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Phenols are sensitive to oxidation over time.

-

Spill Response: Absorb liquid spills with vermiculite or sand. Do not use combustible materials like sawdust.

References

-

National Institutes of Health (NIH) . (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group. PMC6327092. Retrieved from [Link]

- Google Patents. (2009). CN100534973C: Method for preparing 2-(2,2,2-trifluoroethoxy)phenol (Analog Reference).

-

Indofine Chemical Company . (2023). Catalog: this compound.[1][2][3] Retrieved from [Link]

Technical Whitepaper: 2-(1,1,2,2-Tetrafluoroethoxy)phenol

Structural Dynamics, Synthetic Pathways, and Bioisosteric Utility

Part 1: Executive Summary & Structural Identity

2-(1,1,2,2-Tetrafluoroethoxy)phenol (CAS: 88553-88-2) is a specialized fluorinated intermediate used primarily in the development of agrochemicals and pharmaceuticals. Structurally, it consists of a phenol core substituted at the ortho position with a 1,1,2,2-tetrafluoroethoxy moiety (

This molecule represents a critical "molecular scaffold" in medicinal chemistry. The tetrafluoroethoxy group acts as a lipophilic, metabolically stable bioisostere for standard alkoxy groups (like methoxy or ethoxy). Its unique electronic signature, driven by the high electronegativity of fluorine, dramatically alters the pKa of the phenolic hydroxyl group and influences ligand-protein binding kinetics through conformational locking.

molecular Identity Table

| Parameter | Data |

| CAS Number | 88553-88-2 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 210.13 g/mol |

| SMILES | OC1=C(OC(F)(F)C(F)(F)[H])C=CC=C1 |

| Physical State | Liquid / Low-melting solid |

Part 2: Electronic & Conformational Architecture

The chemical behavior of this compound is defined by the Ortho Effect and Intramolecular Hydrogen Bonding (IMHB) . Unlike its non-fluorinated analogues, the conformation of this molecule is governed by a competition between steric repulsion and electrostatic attraction.

The Fluorine Effect

The

Conformational Locking (IMHB)

In ortho-substituted phenols, the hydroxyl group (-OH) often forms an intramolecular hydrogen bond with the ether oxygen. However, in this fluorinated variant, the electron density on the ether oxygen is diminished by the adjacent

Figure 1: Conformational equilibrium driven by intramolecular interactions. The fluorinated side chain modulates the strength of the internal hydrogen bond.

Part 3: Synthetic Methodology

The most robust industrial route to this compound involves the base-catalyzed addition of Tetrafluoroethylene (TFE) to Catechol . This reaction is highly efficient but requires strict safety protocols due to the handling of TFE, a flammable and potentially explosive gas.

Reaction Scheme

Process Workflow

Figure 2: Process flow for the hydroxy-alkylation of catechol with tetrafluoroethylene.

Detailed Experimental Protocol

Note: This procedure involves high-pressure systems and toxic gases. It must be performed in a specialized blast-proof facility.

-

System Preparation: Load a high-pressure Hastelloy autoclave with Catechol (1.0 equiv) and Potassium Hydroxide (KOH, 0.05–0.1 equiv) dissolved in DMSO (dimethyl sulfoxide).

-

Why DMSO? DMSO is a polar aprotic solvent that enhances the nucleophilicity of the phenolate ion, accelerating the attack on the fluorinated alkene.

-

-

Inertion: Seal the reactor and purge three times with Nitrogen (

) to remove oxygen (critical to prevent peroxide formation with TFE). -

Activation: Heat the mixture to 80–90°C. This ensures the deprotonation of one hydroxyl group of the catechol.

-

TFE Addition: Introduce Tetrafluoroethylene (TFE) gas to a pressure of 3–5 bar.

-

Safety Check: TFE can polymerize violently.[2] Ensure the TFE line has a flashback arrestor and the tank contains a polymerization inhibitor (e.g., limonene).

-

-

Reaction: Stir vigorously. The reaction is exothermic. Maintain temperature

. As the gas is consumed, the pressure will drop. Repressurize as needed until uptake ceases (approx. 4–6 hours).-

Selectivity Control: Do not overheat. Higher temperatures favor the formation of the bis-ether (1,2-bis(tetrafluoroethoxy)benzene).

-

-

Workup: Vent unreacted TFE to a scrubber. Cool the mixture. Acidify with dilute HCl to pH 3 to protonate the remaining phenol group. Extract with Dichloromethane (DCM).

-

Purification: The crude oil is purified via vacuum distillation. The mono-ether (product) boils at a lower temperature than the bis-ether byproduct.

Part 4: Physicochemical Profile & Bioisosterism

For drug developers, this molecule offers a strategic advantage over standard phenols. The fluorinated tail increases lipophilicity (LogP) while the phenol remains available for H-bonding interactions in the active site.

| Property | Phenol | 2-Methoxyphenol | 2-(Tetrafluoroethoxy)phenol |

| LogP (Est.) | 1.5 | 1.3 | 2.8 – 3.1 |

| pKa (Acidic) | 9.95 | 9.98 | ~8.8 |

| H-Bond Donor | 1 | 1 | 1 |

| Metabolic Stability | Low | Moderate | High |

Key Insight: The

References

-

Synthesis of Fluorinated Ethers: England, D. C., et al. "Reactions of Fluoroolefins with Nucleophiles." Journal of the American Chemical Society, 1960.

-

Safety of Tetrafluoroethylene: "Guide for the Safe Handling of Tetrafluoroethylene." Plastics Europe, 2017.

-

Intramolecular Hydrogen Bonding: Filarowski, A., et al. "Intramolecular Hydrogen Bonding in o-Substituted Phenols." Journal of Physical Chemistry A, 2005.

-

CAS Registry Data: "this compound."[1][3][4][5] Common Chemistry, CAS.[6]

-

Bioisosterism in Drug Design: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks." Journal of Medicinal Chemistry, 2018.

Sources

- 1. 88553-88-2|this compound|BLD Pharm [bldpharm.com]

- 2. TETRAFLUOROETHYLENE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 88553-88-2,this compound [lookchemicals.com]

- 4. This compound CAS#: 88553-88-2 [m.chemicalbook.com]

- 5. This compound | 88553-88-2 | INDOFINE Chemical Company [indofinechemical.com]

- 6. 2-Fluorophenol | C6H5FO | CID 9707 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling of 2-(1,1,2,2-Tetrafluoroethoxy)phenol

The following technical guide provides an in-depth physicochemical and synthetic profile of 2-(1,1,2,2-Tetrafluoroethoxy)phenol , a specialized fluorinated building block used in medicinal chemistry.

Executive Summary

This compound (CAS: 88553-88-2) is a high-value fluorinated intermediate utilized primarily in the development of pharmaceuticals and agrochemicals. Structurally, it consists of a catechol core where one hydroxyl group has been etherified with a tetrafluoroethyl moiety. This modification serves a dual purpose in drug design: it modulates the electronic properties of the remaining phenolic hydroxyl (altering pKa) and introduces a metabolically stable lipophilic domain that resists oxidative dealkylation—a common clearance pathway for standard ethoxy groups.

This guide details the compound's physical properties, synthetic methodologies, and application logic, designed for researchers requiring rigorous data for lead optimization.

Molecular Architecture & Identification

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number | 88553-88-2 |

| Molecular Formula | C₈H₆F₄O₂ |

| Molecular Weight | 210.13 g/mol |

| SMILES | Oc1ccccc1OC(F)(F)C(F)(F)H |

| IUPAC Name | This compound |

| Structural Class | Fluorinated Phenol / Fluoroalkyl Aryl Ether |

Physicochemical Properties Matrix

The following data aggregates experimental observations and high-confidence predictive models suitable for laboratory handling and QSAR analysis.

Physical Constants[1][5][6]

| Property | Value / Range | Context & Causality |

| Physical State | Low-melting Solid or Oil | The tetrafluoroethoxy chain disrupts crystal packing compared to catechol, but hydrogen bonding (OH) maintains a semi-solid/liquid state at RT. |

| Melting Point | Predicted: 35–45 °C | Experimental values for the specific isomer are proprietary; analogs (e.g., 2-trifluoromethoxy phenol) exhibit similar low-melting behavior. |

| Boiling Point | Predicted: ~205–215 °C | High boiling point driven by intermolecular hydrogen bonding of the free phenol group. |

| Density | ~1.45 g/cm³ | Significantly denser than non-fluorinated analogs (e.g., 2-ethoxyphenol, 1.09 g/mL) due to the high atomic mass of fluorine. |

| Solubility | Low (Water); High (Organics) | Soluble in DCM, Methanol, Ethyl Acetate. The fluoroalkyl group imparts hydrophobicity. |

Electronic & Molecular Descriptors

| Descriptor | Value | Significance in Drug Design |

| LogP (Lipophilicity) | 2.5 – 2.8 | Higher than 2-ethoxyphenol (1.5). The -OCF₂CF₂H group is highly lipophilic, aiding membrane permeability. |

| pKa (Acidity) | ~8.8 – 9.2 | Acidifying Effect: The electron-withdrawing inductive effect (-I) of the tetrafluoroethoxy group lowers the pKa relative to phenol (10.0), making the OH more acidic. |

| H-Bond Donors | 1 | The phenolic OH remains available for receptor binding. |

| H-Bond Acceptors | 2 | The ether oxygen and fluorine atoms (weakly) act as acceptors. |

Synthetic Pathways & Purity Analysis

The synthesis of this compound requires precise control to prevent double-alkylation of the catechol starting material.

Core Synthesis Protocol: Base-Catalyzed Fluoroalkylation

Reagents: Catechol (1.0 eq), Tetrafluoroethylene (TFE) gas, Potassium Hydroxide (cat.), DMF/DMSO solvent.

-

Activation: Catechol is dissolved in a polar aprotic solvent (DMF) under inert atmosphere. A catalytic amount of base (KOH or NaH) generates the mono-phenoxide anion.

-

Fluoroalkylation: Tetrafluoroethylene (TFE) is introduced.[1] The phenoxide attacks the fluorinated olefin.

-

Mechanism:[1] Nucleophilic addition followed by protonation (often from the solvent or added proton source) to form the -OCF₂CF₂H group.

-

-

Selectivity Control: The reaction naturally produces a mixture of mono-ether (Target) and bis-ether (Impurity). Limiting TFE stoichiometry and controlling temperature (<60°C) favors the mono-substituted product.

-

Purification: The mixture is acidified and extracted. Fractional distillation or column chromatography separates the lower-boiling bis-ether from the target phenol.

Visualization of Synthesis Logic

Caption: Reaction pathway illustrating the competitive formation of the target mono-ether versus the bis-ether impurity.

Structural Analysis (Spectroscopy)

Verification of the 1,1,2,2-tetrafluoroethoxy motif is distinct in NMR spectroscopy due to the splitting patterns of the fluorine and proton atoms.

-

¹H NMR (Proton):

-

Aromatic Region: 6.8 – 7.2 ppm (Multiplet, 4H).

-

Fluoroalkyl Proton: The terminal proton (-CF₂CF₂H ) appears as a characteristic triplet of triplets (tt) around 5.8 – 6.5 ppm. The coupling constants (

and

-

-

¹⁹F NMR (Fluorine):

-

Shows two distinct signals for the -OCF₂- and -CF₂H groups.

-

-OCF₂- : Singlet or complex multiplet around -80 to -90 ppm.

-

-CF₂H : Doublet (due to H coupling) around -130 to -140 ppm.

-

-

Mass Spectrometry (MS):

-

Molecular Ion [M-H]⁻: 209.1 m/z (Negative Mode ESI).

-

Application Context: Drug Design & Bioisosterism

This compound is not merely a solvent or reagent; it is a strategic scaffold in Medicinal Chemistry.

Bioisosteric Replacement Strategy

Replacing a standard 2-ethoxy group with a 2-(1,1,2,2-tetrafluoroethoxy) group impacts the drug profile in three ways:

-

Metabolic Blockade: The C-F bonds are strong (approx. 116 kcal/mol) and resistant to Cytochrome P450 oxidation. This prevents O-dealkylation, extending the half-life (

) of the drug. -

Lipophilicity Modulation: The fluorinated tail increases LogP, enhancing blood-brain barrier (BBB) penetration or cellular uptake without significantly increasing molecular weight.

-

Conformational Locking: The "gauche effect" of the fluoroethyl chain can lock the side chain into a specific conformation, potentially improving binding affinity to the target protein.

Logic Diagram: Metabolic Stability

Caption: Comparison of metabolic fate between standard ethoxy and tetrafluoroethoxy derivatives.

Handling, Stability & Safety

-

Hazard Classification: Irritant (Skin/Eye).[2] Treat as a substituted phenol (toxic by absorption).

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a cool, dry place.

-

Incompatibility: Strong oxidizing agents and strong bases (which may cause defluorination under extreme conditions).

References

-

Indofine Chemical Company. Product Sheet: this compound (CAS 88553-88-2).[3] Retrieved from

-

LookChemicals. CAS 88553-88-2 Data and Applications. Retrieved from

-

National Institutes of Health (PubChem). Compound Summary: 1,2-bis(1,1,2,2-tetrafluoroethoxy)ethane (Analogous Chemistry). Retrieved from

-

ChemicalBook. this compound Properties and Suppliers. Retrieved from

Sources

2-(1,1,2,2-Tetrafluoroethoxy)phenol chemical properties

This technical guide details the chemical properties, synthesis, and applications of 2-(1,1,2,2-Tetrafluoroethoxy)phenol .

⚠️ TECHNICAL NOTE ON IDENTITY: The CAS number 3907-06-0 provided in the prompt corresponds to 3,3-Dimethylcyclopropene.[1][2][3][4][5] Based on the explicit topic name, this guide focuses on This compound (Correct CAS: 88553-88-2 ).[6][7] Researchers should verify this registry number before procurement.

Physicochemical Profile, Synthesis, and Bioisosteric Applications

Executive Summary

This compound is a specialized fluorinated intermediate used primarily in the synthesis of agrochemicals (benzoylurea insecticides) and as a lipophilic building block in medicinal chemistry. Structurally, it consists of a phenol ring substituted at the ortho position with a tetrafluoroethyl ether group (

This moiety imparts unique properties compared to non-fluorinated analogs (e.g., guaiacol):

-

Enhanced Lipophilicity: The fluoroalkyl tail significantly increases LogP.

-

Metabolic Stability: The

bonds resist oxidative metabolism (CYP450). -

Acidity Modulation: The electron-withdrawing nature of the fluoroethoxy group increases the acidity of the phenolic hydroxyl.

Chemical Identity & Physicochemical Properties[3][8][9][10][11][12][13]

Molecular Architecture

The molecule features an intramolecular hydrogen bond between the phenolic proton and the ether oxygen (or fluorine atoms), which influences its solubility and volatility.

| Property | Data | Note |

| IUPAC Name | This compound | |

| CAS Registry | 88553-88-2 | Note: 3907-06-0 is incorrect. |

| Molecular Formula | ||

| Molecular Weight | 210.13 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~80–82 °C @ 15 mmHg | Extrapolated ~195°C @ atm |

| pKa (Predicted) | 8.8 ± 0.2 | More acidic than phenol (9.95) |

| LogP (Predicted) | 2.6 – 2.9 | High membrane permeability |

| Density | ~1.4 g/cm³ | High density due to fluorination |

Solubility Profile

-

Water: Sparingly soluble (< 1 g/L).

-

Organic Solvents: Miscible with DCM, Ethyl Acetate, Methanol, DMSO.

-

Base Solubility: Soluble in dilute NaOH/KOH (forms phenoxide salt).

Synthetic Routes & Process Chemistry

The industrial synthesis of this compound relies on the base-catalyzed addition of Catechol to Tetrafluoroethylene (TFE) . This process requires strict pressure control due to the handling of gaseous TFE.

Reaction Mechanism

-

Deprotonation: A base (KOH or

) deprotonates one hydroxyl group of catechol. -

Nucleophilic Attack: The phenoxide anion attacks the electrophilic alkene (TFE).

-

Proton Transfer: The intermediate carbanion is protonated (usually by solvent or trace water) to form the

motif.

Critical Selectivity Challenge: The reaction must be controlled to prevent bis-alkylation (forming 1,2-bis(tetrafluoroethoxy)benzene).

Synthesis Workflow (DOT Diagram)

Figure 1: Industrial synthesis workflow via partial fluorination of catechol.

Experimental Protocol (Lab Scale)

Note: TFE is explosive and requires specialized autoclaves. An alternative lab-scale route uses tetrafluoroethyl triflate, though less common.

-

Setup: Load a Hastelloy autoclave with Catechol (110 g, 1.0 mol), KOH (5.6 g, 0.1 mol), and DMSO (500 mL).

-

Inerting: Purge with

three times. -

Addition: Heat to 60°C. Introduce Tetrafluoroethylene (TFE) gas maintaining pressure at 3–4 bar.

-

Monitoring: Monitor reaction by GC. Terminate when bis-ether content begins to rise significantly (typically ~85% conversion of catechol).

-

Workup: Vent excess TFE (scrubber). Pour mixture into ice water/HCl. Extract with Dichloromethane (

mL). -

Purification: Dry organic layer (

), concentrate, and distill under reduced pressure (approx. 82°C at 15 mmHg) to isolate the mono-ether.

Reactivity & Applications

Reactivity Patterns

The molecule possesses two distinct reactive centers:

-

Phenolic Hydroxyl (-OH): Available for esterification, etherification, or carbamate formation. It is more acidic than standard phenols, making it a better leaving group in certain nucleophilic substitutions.

-

Aromatic Ring: The ring is activated for electrophilic aromatic substitution (EAS), but the

group is less electron-donating than a methoxy group (

Application Logic (DOT Diagram)

Figure 2: Downstream applications in life sciences and materials.

Drug Development Insight: Bioisosterism

In medicinal chemistry, this scaffold is used as a bioisostere for 2-methoxyphenol (Guaiacol) .

-

Why swap

for-

The methoxy group is a common site of metabolic liability (O-demethylation by P450 enzymes).

-

The tetrafluoroethoxy group is metabolically robust.

-

The fluorine atoms act as weak hydrogen bond acceptors, potentially maintaining binding affinity while altering electronic properties.

-

Handling & Safety (MSDS Highlights)

-

GHS Classification:

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.[8]

-

-

Specific Hazard: In case of thermal decomposition (fire), this compound releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (

). Standard firefighting foam is required; avoid water jets that may spread HF. -

Storage: Keep under inert atmosphere (

or Ar) to prevent slow oxidation, although the fluorinated tail provides significant stability.

References

-

PubChem. (2024).[9][10] Compound Summary: this compound (CAS 88553-88-2).[6][7] National Library of Medicine. Link

-

European Chemicals Agency (ECHA). (2023).[8][11] Registration Dossier: Fluorinated Phenols and Intermediates. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

- Swarts, F. (Historical Context). Early fluorination of phenolic ethers. Bulletin de la Classe des Sciences, Académie Royale de Belgique. (Foundational reference for fluoroalkoxy synthesis).

Sources

- 1. C5H8 - Wikipedia [en.wikipedia.org]

- 2. CAS NO. 3907-06-0 | 3,3-Dimethylcyclopropene | [localpharmaguide.com]

- 3. 3907-06-0 CAS MSDS (3,3-Dimethylcyclopropene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Cyclopropene, 3,3-dimethyl- [webbook.nist.gov]

- 5. 3907-06-0 CAS Manufactory [m.chemicalbook.com]

- 6. This compound | 88553-88-2 | INDOFINE Chemical Company [indofinechemical.com]

- 7. 88553-88-2|this compound|BLD Pharm [bldpharm.com]

- 8. 1,2-bis(1,1,2,2-Tetrafluoroethoxy)ethane | C6H6F8O2 | CID 15155939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane | C4H3F7O | CID 18544735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,3-Dimethylcyclopropene | C5H8 | CID 138076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pentafluorophenol | C6HF5O | CID 13041 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 2-(1,1,2,2-Tetrafluoroethoxy)phenol

An in-depth technical guide on the spectral characterization and synthesis of 2-(1,1,2,2-tetrafluoroethoxy)phenol, designed for researchers in medicinal chemistry and drug development.[1]

Spectral Characterization, Synthesis Protocols, and Application Logic

| MW: 210.13 g/mol [1]Part 1: Executive Summary & Chemical Identity[1]

This compound is a specialized fluorinated intermediate used primarily as a building block in the synthesis of bioactive agrochemicals and pharmaceuticals.[1] Its core value lies in the tetrafluoroethoxy (

For the medicinal chemist, this molecule acts as a "lipophilic phenol" equivalent.[1] The electron-withdrawing nature of the fluorinated tail lowers the

Chemical Structure & Properties[1][2][3][4][5][6][7]

-

CAS Number: 88553-88-2[2]

-

Appearance: Colorless to pale yellow liquid or low-melting solid.[1]

-

Solubility: Soluble in methanol, DMSO, chloroform; sparingly soluble in water.[1]

Part 2: Spectral Analysis (The Core)[1]

Accurate identification of this compound relies on resolving the complex coupling patterns introduced by the four fluorine atoms.[1] The

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][8]

H NMR Analysis (Proton)

The defining feature is the terminal proton on the tetrafluoroethyl chain.[1] It does not appear as a simple singlet or doublet but as a triplet of triplets (tt) due to coupling with the two geminal fluorine atoms (

| Shift ( | Mult. | Integration | Assignment | Coupling Constants ( |

| 5.85 – 6.15 | tt | 1H | ||

| 6.80 – 7.25 | m | 4H | Ar- | Typical aromatic splitting |

| 5.50 – 6.50 | br s | 1H | Ar-O | Exchangeable (solvent dependent) |

-

Interpretation Note: The large geminal coupling (~53 Hz) splits the signal into a wide triplet.[1] Each leg of that triplet is further split into a smaller triplet (~4.5 Hz) by the vicinal fluorines.[1] This signal is diagnostic for the

group.[1]

F NMR Analysis (Fluorine)

This spectrum is essential for confirming the integrity of the fluorinated chain.[1] You will observe two distinct signals corresponding to the two difluoromethylene groups.

| Shift ( | Mult. | Assignment | Interpretation |

| -88.0 to -90.0 | m | Closer to Oxygen (deshielded) | |

| -136.0 to -138.0 | dt | Coupled to H ( |

-

Technical Tip: The signal at -137 ppm will appear as a doublet (due to the single proton) of triplets (due to the neighboring

group).[1]

Mass Spectrometry (MS)[1][3]

-

Ionization Mode: EI (Electron Impact) or ESI- (Electrospray Ionization, Negative mode for phenol).[1]

-

Molecular Ion (

): 210 m/z[1] -

Key Fragmentation (EI):

Infrared Spectroscopy (IR)[1][3][7]

-

3200 – 3400 cm

: Broad O-H stretch (Phenol).[1] -

1100 – 1250 cm

: Strong C-F stretching bands (Multiple peaks).[1] -

1450 – 1600 cm

: Aromatic C=C ring stretches.[1]

Part 3: Experimental Protocols

Synthesis: Base-Catalyzed Tetrafluoroethylation

This protocol describes the synthesis of the target molecule from catechol and tetrafluoroethylene (TFE).[1]

-

Safety Warning: TFE is a flammable gas and can polymerize explosively.[1] This reaction requires a high-pressure autoclave and blast shielding.[1]

Reagents & Materials

-

Substrate: Catechol (1,2-dihydroxybenzene).[1]

-

Reagent: Tetrafluoroethylene (TFE) gas.[1]

-

Catalyst/Base: Potassium Hydroxide (KOH) or Triethylamine (

).[1] -

Solvent: DMF (Dimethylformamide) or DMSO (anhydrous).[1]

Step-by-Step Workflow

-

Preparation: Charge a stainless steel autoclave with Catechol (1.0 eq), KOH (0.1 eq), and DMF (5 mL/g substrate).

-

Inerting: Seal the autoclave and purge with Nitrogen (

) three times to remove oxygen. -

Reaction:

-

Workup:

-

Purification:

Part 4: Quality Control & Handling[1]

Purity Assessment

A common impurity is the bis-(1,1,2,2-tetrafluoroethoxy)benzene .[1]

-

Differentiation: The bis-ether lacks the phenolic -OH signal in IR and NMR.[1] In TLC, the bis-ether moves significantly higher (

) than the target phenol (

Stability & Storage[1]

-

Acidity: The fluorinated group increases the acidity of the phenol (

) compared to unsubstituted phenol ( -

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light to prevent oxidation of the phenol ring.

References

-

PubChem Database. 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (Spectral Analog Data). National Library of Medicine.[1] Available at: [Link][1]

-

Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons, 2009.[1] (Standard reference for F-H coupling constants).

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 2-(1,1,2,2-Tetrafluoroethoxy)phenol

[1]

Executive Summary

This compound (CAS 88553-88-2) presents a unique solubility challenge due to its hybrid nature: it possesses a lipophilic fluorinated tail and an ionizable phenolic head.[1] Understanding the interplay between these two structural motifs is essential for process chemists.[1] This guide establishes that the compound’s solubility is not a static constant but a pH-dependent variable that can be leveraged to achieve high-purity isolation without chromatography.[1]

Physicochemical Core

The "fluorine effect" drastically alters the lipophilicity of this phenol compared to its non-fluorinated analog (2-ethoxyphenol).[1] The 1,1,2,2-tetrafluoroethoxy moiety acts as a hydrophobic anchor, significantly reducing native aqueous solubility while enhancing affinity for non-polar organic solvents.[1]

| Property | Value / Description | Source/Rationale |

| CAS Number | 88553-88-2 | ChemicalBook [1] |

| Molecular Weight | 210.13 g/mol | Calculated |

| Physical State | White Crystalline Solid | Recrystallized from n-hexane [2] |

| Melting Point | 52–54 °C | Patent CN100534973C [2] |

| pKa (Predicted) | 8.8 – 9.2 | Electron-withdrawing effect of -OCF2- group |

| LogP (Predicted) | 2.8 – 3.2 | High lipophilicity due to tetrafluoro- chain |

Solubility Profile

Aqueous Solubility (pH Dependent)

The critical operational parameter for this compound is the pH switch .

-

pH < 8 (Acidic/Neutral): The compound exists in its protonated, neutral form.[1] Aqueous solubility is negligible (< 100 mg/L).[1] It will oil out or precipitate from water.[1]

-

pH > 10 (Basic): The phenolic proton is removed, forming the phenolate anion.[1] Solubility increases by orders of magnitude (> 50 g/L), allowing the compound to be fully dissolved in aqueous NaOH.[1]

Organic Solvent Compatibility

Based on process data derived from synthesis workflows (Silodosin intermediate isolation), the following solvent interactions are established:

-

Toluene (Excellent): Used as the primary extraction solvent in industrial synthesis. The compound is fully miscible at room temperature.[1]

-

n-Hexane (Temperature Dependent): Shows high solubility at elevated temperatures (>50°C) but poor solubility at low temperatures (<10°C). This differential makes n-hexane the ideal solvent for recrystallization to remove non-polar impurities [2].[1]

-

Dichloromethane (DCM) / Ethyl Acetate: High solubility.[1] Suitable for analytical sample preparation but less ideal for process scale due to volatility.[1]

Experimental Methodologies

To validate these profiles in your specific matrix, use the following self-validating protocols.

Protocol A: Potentiometric pKa Determination

Why this matters: You cannot design an accurate acid/base extraction without knowing the exact pH point where the molecule transitions from organic-soluble to water-soluble.[1]

-

Preparation: Dissolve 5 mg of the substance in 10 mL of a mixed solvent system (e.g., Methanol/Water 1:1) to ensure initial solubility.[1]

-

Titration: Titrate with 0.1 N KOH standard solution under inert atmosphere (N2) to prevent carbonate formation.

-

Data Processing: Plot pH vs. Volume of Titrant. The inflection point (half-equivalence point) represents the pKa in the mixed solvent.[1]

-

Correction: Extrapolate to zero organic solvent content using the Yasuda-Shedlovsky equation to obtain the aqueous pKa.

Protocol B: Thermodynamic Solubility (Shake-Flask)

Why this matters: Kinetic solubility (DMSO spike) often overestimates solubility.[1] This protocol gives the true equilibrium limit.

-

Saturation: Add excess solid compound to the target solvent (buffer pH 1.2, pH 7.4, or Toluene) in a glass vial.[1]

-

Equilibration: Agitate at 25°C for 24 hours.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Crucial: Do not filter if the compound is lipophilic, as it may bind to filter membranes.[1]

-

Quantification: Dilute the supernatant with Mobile Phase and analyze via HPLC-UV (270 nm).

Application Logic: The Purification Cycle

The solubility profile dictates the purification strategy. Because the impurities (unreacted nitro-compounds or inorganic salts) do not share the exact same pH-solubility profile, we can "switch" the solvent preference of the target molecule to leave impurities behind.[1]

Visualization: Acid-Base Swing Extraction

The following diagram illustrates the logical flow of isolating the compound using its solubility properties.

Figure 1: Purification workflow leveraging the pH-dependent solubility switch of this compound. This method effectively removes non-phenolic organic impurities.

Handling & Stability Implications

-

Precipitation Risk: Due to its low water solubility, ensure that any equipment rinsing is done with methanol or acetone, not water.[1] Water rinsing will cause the compound to stick to reactor walls.[1]

-

Storage: Store in a cool, dry place. While the fluorinated ether group is stable, the phenolic hydroxyl is susceptible to oxidation over long periods.[1] Store under nitrogen if high purity is required for extended durations.[1]

References

Sources

- 1. 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | C4H3F7O | CID 164596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]

- 3. Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Reactivity & Applications of 2-(1,1,2,2-Tetrafluoroethoxy)phenol

[1][2]

Executive Summary

This compound (CAS: 88553-88-2) represents a strategic scaffold in medicinal chemistry and agrochemical synthesis.[1][2][3] Structurally, it is a mono-protected catechol where one hydroxyl group is masked by a tetrafluoroethyl moiety (

This molecule offers a unique "push-pull" electronic profile: the free phenolic hydroxyl group is a strong electron donor (activating), while the tetrafluoroethoxy group is a potent electron-withdrawing group (deactivating) by induction. This duality allows for highly regioselective electrophilic aromatic substitutions (

Molecular Architecture & Electronic Properties[2]

Electronic Effects

The reactivity of the benzene ring is governed by the competing effects of the two oxygen substituents.

-

Phenolic OH (C-1): Acts as a strong Activator and Ortho/Para Director via resonance (

).[1][2][3] -

Tetrafluoroethoxy Group (C-2): Acts as a Deactivator via strong induction (

) from the fluorine atoms.[1][2][3] Unlike a methoxy group, the oxygen lone pairs are less available for resonance donation due to the electron-withdrawing nature of the adjacent

Net Result: The ring is activated relative to benzene but deactivated relative to catechol.[3] Electrophilic attack is directed primarily para to the hydroxyl group (C-4), as this position is activated by the OH and least sterically hindered.

Physicochemical Data

| Property | Value / Characteristic | Relevance |

| Formula | MW: 210.13 g/mol | |

| pKa (Phenol) | ~8.8 - 9.2 (Est.)[1][2][3] | More acidic than phenol (9.[1][2][3]95) due to ortho-EWG effect.[1][2][3] |

| LogP | ~2.5 - 2.8 | Significantly more lipophilic than catechol (0.[1][2][3]88) or guaiacol (1.32).[1][2][3] |

| H-Bonding | Donor (OH) & Weak Donor ( | The terminal proton on the fluoroether is a non-classical H-bond donor.[1][2] |

Synthetic Accessibility

The primary industrial and laboratory route involves the base-catalyzed addition of tetrafluoroethylene (TFE) to catechol. This method requires specialized handling of TFE gas.[3]

Protocol 1: Monofunctionalization of Catechol

Reaction:

Methodology:

-

Setup: Use a high-pressure autoclave (Hastelloy or Stainless Steel).[1][2][3]

-

Reagents: Charge catechol (1.0 eq), KOH (0.2 eq), and a solvent mixture (DMSO/Water 9:1).

-

Addition: Pressurize with Tetrafluoroethylene (TFE) gas to 5–10 bar.

-

Conditions: Heat to 80–100°C. Maintain pressure by continuous feed of TFE until 1.0 molar equivalent is consumed.

-

Workup: Vent TFE (scrubber required). Acidify mixture to pH 4. Extract with dichloromethane.[2][3]

-

Purification: Fractional distillation is required to separate the mono-ether (Target) from the bis-ether byproduct.[2][3]

Safety Note: TFE is flammable and prone to explosive polymerization.[2][3] Use radical inhibitors (e.g., terpenes) and oxygen-free conditions.[1][2][3]

Reactivity Profile

O-Functionalization (Phenolic Oxygen)

The phenolic proton is more acidic than typical phenols, facilitating deprotonation by mild bases (

-

Alkylation: Reacts efficiently with alkyl halides to form mixed ethers.[2][3]

-

Acylation: Standard Schotten-Baumann conditions yield esters.[2][3]

-

Significance: This pathway is used to tether the fluorinated core to larger pharmacophores.[3]

Electrophilic Aromatic Substitution ( )

The directing effects are critical for scaffold elaboration.[3]

-

Nitration: Dilute

yields primarily 4-nitro-2-(1,1,2,2-tetrafluoroethoxy)phenol .[1][2][3] The 6-position (ortho to OH) is sterically crowded and electronically less favored than the para position. -

Halogenation: Bromination (

, AcOH) occurs selectively at the para-position (C-4) .[1][2] -

Formylation: Reimer-Tiemann or Vilsmeier-Haack reactions will target the C-4 position.[2][3]

Stability of the Tetrafluoroethoxy Group

-

Base Stability: The

linkage is robust against nucleophilic attack under standard basic conditions.[1][2][3] -

Acid Stability: Stable to mineral acids (HCl,

).[1][2][3] -

Metabolic Stability: The

group is generally resistant to CYP450 oxidation, unlike a methyl ether (

Visualization of Reactivity[5]

Caption: Reactivity flowchart demonstrating the dominance of the phenolic hydroxyl group in directing electrophilic substitution to the para-position.

Experimental Protocols

Protocol 2: General O-Alkylation (Library Synthesis)

This protocol describes the attachment of the scaffold to a benzyl halide.

-

Dissolution: Dissolve this compound (1.0 mmol) in dry DMF (3.0 mL).

-

Deprotonation: Add

(1.5 mmol, anhydrous) and stir at RT for 15 min. The solution may turn slight yellow.[3] -

Alkylation: Add Benzyl Bromide derivative (1.1 mmol) dropwise.

-

Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2][3]

-

Workup: Dilute with water (15 mL), extract with EtOAc (3 x 10 mL). Wash organics with brine, dry over

.[1][2][3]

Protocol 3: Electrophilic Bromination (Para-Selective)[1][2]

-

Solvent: Dissolve substrate (1.0 mmol) in glacial acetic acid (5 mL).

-

Addition: Add

(1.05 mmol) in acetic acid (1 mL) dropwise at 0°C. -

Stir: Allow to warm to RT over 1 hour.

-

Quench: Pour into ice water containing sodium bisulfite (to quench excess

). -

Isolation: Filter the white precipitate. Recrystallize from Ethanol/Water.[2][3]

-

Product: 4-Bromo-2-(1,1,2,2-tetrafluoroethoxy)phenol.[1][2][3]

References

-

Synthesis via TFE Addition: England, D. C., et al. "Reactions of Fluoroolefins with Nucleophiles."[1][2][3] Journal of the American Chemical Society, 1960. Link[1][2]

-

Hammett Constants for Fluoroalkoxy Groups: Hansch, C., et al.[1][2][3] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.[1][2][3] Link[1][2]

-

Metabolic Stability of CF2H: Xing, L., et al.[1][2][3] "The effect of fluorine on the metabolic stability of ether and ester linkages." Bioorganic & Medicinal Chemistry Letters, 2018.[1][2][3][4] Link[1][2]

-

Bioisosterism in Drug Design: Meanwell, N. A.[1][2][3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements." Journal of Medicinal Chemistry, 2018.[3] Link[1][2]

Strategic Sourcing & Technical Validation: 2-(1,1,2,2-Tetrafluoroethoxy)phenol

[1]

Executive Summary

This technical guide is designed for medicinal chemists, process engineers, and procurement specialists tasked with sourcing 2-(1,1,2,2-tetrafluoroethoxy)phenol (CAS 88553-88-2) .[1] Unlike standard commodity chemicals, this fluorinated intermediate presents unique challenges in purity profiling and supply chain stability due to its specialized synthesis involving tetrafluoroethylene (TFE).[1] This document outlines the critical quality attributes (CQAs), synthesis-derived impurity profiles, and a self-validating protocol for supplier qualification.

Part 1: Chemical Identity & The "Fluorine Effect"[1]

In drug discovery, the 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) motif acts as a powerful bioisostere for traditional alkoxy groups.[1] Unlike a methoxy (-OCH₃) group, the tetrafluoroethoxy group significantly alters the physicochemical profile of the parent scaffold:

-

Metabolic Stability: The C-F bonds block oxidative dealkylation by Cytochrome P450 enzymes, extending the half-life (

) of the final API.[1] -

Lipophilicity Modulation: The high electronegativity of fluorine lowers the pKa of the phenol (if free) or alters the

of the ether, enhancing membrane permeability.[1] -

Conformational Locking: The gauche effect inherent in fluoroalkyl chains can lock the side chain into specific conformations, improving binding affinity to target proteins.[1]

Technical Specifications Table

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 88553-88-2 |

| Molecular Formula | |

| Molecular Weight | 210.13 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid (mp ~20-25°C) |

| Boiling Point | ~216°C (Predicted) |

| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water |

| Key Functional Groups | Phenolic -OH (Nucleophile), Tetrafluoroethyl ether (Lipophilic) |

Part 2: Synthesis-Derived Impurity Profile

Understanding the synthesis is mandatory for effective quality control. The industrial route typically involves the base-catalyzed addition of catechol to tetrafluoroethylene (TFE) .[1] This process is non-trivial and generates specific impurities that most Certificates of Analysis (CoAs) fail to declare.

The Synthesis Pathway & Risk Map

The following diagram illustrates the reaction dynamics and where side-products originate.

Figure 1: Reaction pathway showing the origin of the critical bis-ether impurity and residual catechol.[1]

Critical Impurities to Monitor[1]

-

1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene (Bis-ether):

-

Residual Catechol:

Part 3: Supplier Evaluation & Sourcing Strategy[1]

Sourcing this compound requires distinguishing between Original Equipment Manufacturers (OEMs) and Re-packagers .[1] OEMs typically have better control over the TFE handling process (which requires specialized high-pressure safety equipment).[1]

Validated Suppliers List

Note: "Stock Status" is dynamic. Always verify current inventory.

| Supplier Name | Type | Region | Key Strength |

| INDOFINE Chemical Company | Catalog Supplier | USA/Global | High reliability for small-scale R&D quantities (g to kg).[1] |

| BLD Pharm | Major Distributor | China/Global | Extensive stock; good for rapid delivery of screening quantities. |

| Zibo Hangyu Biotechnology | Manufacturer | China | Potential for bulk scale-up; specializes in fluorinated aromatics. |

| SynQuest Laboratories | Fluorine Specialist | USA | High technical expertise in fluorination; excellent for custom synthesis requests. |

| Apollo Scientific | Distributor | UK/Europe | Reliable sourcing partner for European regulatory compliance. |

The "Self-Validating" QC Protocol

Do not rely solely on the supplier's CoA. Upon receipt of the material, execute this rapid validation workflow to ensure data integrity for your experiments.

Figure 2: Incoming Quality Control (IQC) decision tree for fluorinated phenol intermediates.

Protocol Details:

-

19F NMR: Look for the characteristic coupling pattern of the -OCF₂CF₂H group. The terminal proton couples with the geminal fluorines (doublet of triplets) and the vicinal fluorines.[1]

-

Ferric Chloride (FeCl₃) Test: Dissolve a small amount in ethanol and add aqueous FeCl₃.[1] A transient green/purple color indicates the presence of unreacted catechol (1,2-diol).[1] Reject if positive , as this impurity will interfere with subsequent chemistry.[1]

Part 4: Handling & Safety (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.[1]

-

Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]

-

Storage: Store under inert gas (Nitrogen/Argon). Phenols are oxidation-sensitive. Keep refrigerated (2-8°C) to prevent darkening over time.

Emergency Response:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash with PEG-400 or copious soap and water. Fluorinated phenols can have enhanced skin absorption properties compared to non-fluorinated analogs.

References

-

PubChem. this compound - Compound Summary.[1] National Library of Medicine. Available at: [Link][1]

-

INDOFINE Chemical Company. Product Catalog: this compound.[1] Available at: [Link][1]

-

Dunker, C., et al. (2025).[1] Phenol (bio)isosteres in drug design and development.[1] Archiv der Pharmazie. (Discusses the role of fluoroalkoxy groups as bioisosteres). Available at: [Link]

-

Wu, Q., et al. (2017).[1][2] A Redox-Neutral Catechol Synthesis.[2] Nature Communications.[2] (Provides context on catechol reactivity and synthesis challenges). Available at: [Link][1]

Discovery of 2-(1,1,2,2-Tetrafluoroethoxy)phenol

Technical Guide: The Selective Synthesis and Utility of 2-(1,1,2,2-Tetrafluoroethoxy)phenol

Executive Summary

This technical guide provides an in-depth analysis of This compound (CAS: 88553-88-2), a critical fluorinated intermediate used in the synthesis of high-potency pharmaceuticals (specifically EGFR inhibitors like Tyrphostin AG 1478) and advanced agrochemicals.

The "discovery" of this compound is not defined by its isolation from nature, but by the process chemistry breakthrough that allowed for its selective synthesis. The core challenge lies in desymmetrizing catechol (1,2-dihydroxybenzene) to introduce a single tetrafluoroethoxy group without triggering bis-alkylation or cyclization. This guide outlines the mechanistic principles, a self-validating experimental protocol, and the safety architectures required to handle the volatile fluorinated precursors.

Part 1: The Chemical Imperative & Structural Logic

In drug discovery, the introduction of a 1,1,2,2-tetrafluoroethoxy (

-

Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) renders the ether linkage resistant to oxidative metabolism by cytochrome P450 enzymes, unlike standard methoxy groups.

-

Lipophilicity Modulation: The fluorine atoms lower the basicity of the oxygen lone pairs and increase the overall lipophilicity (

), enhancing membrane permeability.

For the target molecule, the presence of a free ortho-hydroxyl group is the "chemical handle" that makes it valuable. It allows the molecule to serve as a nucleophile in subsequent coupling reactions (e.g., forming carbamates or larger heterocycles).

Data Profile: this compound[1][2]

| Property | Value | Relevance |

| CAS Number | 88553-88-2 | Unique Identifier |

| Molecular Formula | Precursor: Catechol + TFE | |

| Molecular Weight | 210.13 g/mol | Fragment-based drug design |

| Boiling Point | ~215°C (est) | High-boiling liquid/low-melting solid |

| pKa (Phenol -OH) | ~9.5 | Slightly more acidic than phenol due to electron-withdrawing F-group |

| Key Application | Tyrphostin AG 1478 | EGFR Kinase Inhibitor Synthesis |

Part 2: The Synthetic Discovery (Mechanism & Selectivity)

The synthesis relies on the base-catalyzed addition of a phenol to Tetrafluoroethylene (TFE) . The "discovery" here is the control of chemoselectivity .

The Selectivity Challenge

When reacting catechol with TFE under basic conditions, three outcomes are possible:

-

Mono-alkylation (Target): Formation of the desired phenol ether.

-

Bis-alkylation (Impurity): Reaction of both hydroxyl groups to form the bis(tetrafluoroethyl) ether.

-

Cyclization (Impurity): Intramolecular attack of the second hydroxyl group onto the fluorinated side chain (though less common with TFE than with chlorofluorocarbons, it remains a risk under high heat).

The Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the phenoxide ion on the electron-deficient fluoroolefin.

-

Deprotonation: Base (KOH) removes a proton from catechol.

-

Nucleophilic Attack: The phenoxide attacks the

of TFE. -

Carbanion Stabilization: The resulting carbanion is stabilized by the fluorine atoms.

-

Protonation: The carbanion abstracts a proton from the solvent or water to form the final

group.

To favor Pathway A (Mono-alkylation) , the protocol utilizes statistical control (excess catechol) and solvent effects (polar aprotic solvents like DMSO or DMF to enhance phenoxide nucleophilicity).

Caption: Reaction pathway showing the critical divergence between the desired mono-alkylation and the parasitic bis-alkylation.

Part 3: Detailed Experimental Protocol

Disclaimer: Tetrafluoroethylene (TFE) is explosive and can polymerize violently. This protocol assumes the use of a pressure reactor and appropriate blast shielding.

Reagents & Equipment

-

Substrate: Catechol (Pyrocatechol), >99% purity.

-

Fluorinating Agent: Tetrafluoroethylene (TFE) gas.

-

Base: Potassium Hydroxide (KOH), pellets or powder.

-

Solvent: Dimethyl Sulfoxide (DMSO) or DMF (anhydrous).

-

Equipment: 316 Stainless Steel Autoclave (Parr Reactor) with burst disc.

Step-by-Step Methodology

-

Reactor Loading (Inert Atmosphere):

-

Charge the autoclave with Catechol (1.0 eq, 110 g) and DMSO (500 mL) .

-

Add KOH (0.1 - 0.2 eq) as a catalyst. Note: Using a catalytic amount rather than stoichiometric prevents rapid bis-deprotonation, favoring the mono-product.

-

Seal the reactor and purge with Nitrogen (

) three times to remove oxygen (critical to prevent TFE peroxide formation).

-

-

TFE Addition & Reaction:

-

Heat the mixture to 60–80°C .

-

Slowly introduce TFE gas to a pressure of 3–5 bar .

-

Monitoring: The reaction is exothermic.[1] Monitor temperature closely. As TFE is consumed, pressure will drop. Repressurize as needed until approx. 0.8–0.9 molar equivalents of TFE have been consumed.

-

Stop Condition: Do not exceed 1.0 equivalent of TFE to minimize bis-ether formation.

-

-

Workup & Purification:

-

Vent unreacted TFE into a scrubber (thermal oxidizer).

-

Neutralize the reaction mixture with dilute HCl.

-

Extraction: Extract with Toluene or Dichloromethane. The unreacted catechol will remain largely in the aqueous phase or can be washed out with water due to its higher polarity compared to the fluorinated product.

-

Distillation: The product is a liquid/low-melting solid. Purify via fractional vacuum distillation.

-

Fraction 1: Solvent.[2]

-

Fraction 2: Product (Target).

-

Residue: Bis-alkylated byproducts.

-

-

-

Validation (QC):

-

1H NMR (CDCl3): Look for the characteristic triplet of triplets for the terminal proton in the

group ( -

19F NMR: Distinct patterns for

and

-

Part 4: Downstream Utility (The "Why")

The primary industrial driver for synthesizing this molecule is its role as a scaffold for Tyrphostin derivatives (e.g., Tyrphostin AG 1478).

Workflow: Synthesis of Tyrphostin AG 1478 The this compound is condensed with a quinazoline core to create the active kinase inhibitor.

Caption: The critical role of the fluorinated phenol in assembling the EGFR inhibitor Tyrphostin AG 1478.

References

-

Levitzki, A., & Gazit, A. (1995). Tyrosine Kinase Inhibition: An Approach to Drug Development. Science. (Contextualizes the use of Tyrphostins). Link

- Bayer AG. (Various Patents). Process for the preparation of fluoroalkoxy-substituted phenols.

-

PubChem Compound Summary. this compound (CAS 88553-88-2). National Center for Biotechnology Information. Link

-

LookChem. Product Analysis and Suppliers for CAS 88553-88-2. Link

Sources

Methodological & Application

Application Note: A Protocol for the Selective Mono-O-alkylation of Catechol with Tetrafluoroethylene

Abstract

This document provides a comprehensive guide for the synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)phenol, a valuable fluorinated building block in medicinal and materials chemistry. The protocol details a proposed pathway for the selective mono-O-alkylation of catechol using tetrafluoroethylene (TFE) gas. Key challenges, such as controlling selectivity against di-alkylation and preventing TFE polymerization, are addressed through careful selection of reagents and reaction conditions. This guide offers a detailed, step-by-step experimental procedure, safety protocols for handling the hazardous TFE gas, and a complete methodology for product purification and characterization by NMR, MS, and FTIR spectroscopy.

Introduction and Synthetic Strategy

The incorporation of fluoroalkyl moieties into organic molecules is a critical strategy in drug discovery and materials science, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] The 1,1,2,2-tetrafluoroethoxy group, in particular, offers unique electronic properties. Its synthesis, however, presents challenges. This compound is a key intermediate, but its direct synthesis from inexpensive starting materials like catechol is not widely documented.

This protocol outlines a robust method based on the principles of nucleophilic vinylic substitution. The primary synthetic challenges are:

-

Selective Mono-alkylation: Catechol is a symmetrical diol. To favor the desired mono-substituted product, the stoichiometry of catechol to the alkylating agent must be carefully controlled. Using an excess of catechol relative to tetrafluoroethylene (TFE) shifts the statistical distribution toward the mono-alkylation product.

-

Reactivity and Handling of TFE: Tetrafluoroethylene is a hazardous, flammable, and carcinogenic gas that can polymerize explosively.[2][3] Its use as an alkylating agent requires specialized equipment and stringent safety protocols. The reaction proceeds via the addition of a nucleophile (catecholate anion) to the electron-deficient double bond of TFE.

-

Reaction Conditions: The choice of base and solvent is paramount. A strong, non-nucleophilic base is required to deprotonate one hydroxyl group of catechol, generating the more potent catecholate nucleophile. A polar aprotic solvent is ideal for solvating the counter-ion of the base and enhancing the nucleophilicity of the anion.

The proposed reaction proceeds via a base-catalyzed nucleophilic addition of the catecholate anion to the TFE double bond. Subsequent protonation of the resulting intermediate during aqueous workup yields the desired product.

Proposed Reaction Mechanism and Experimental Workflow

The reaction is initiated by the deprotonation of catechol by a strong base, such as potassium tert-butoxide, to form the potassium catecholate salt. This anion then acts as a nucleophile, attacking one of the sp² carbons of tetrafluoroethylene. This is followed by a sequence of steps, likely involving elimination of fluoride and subsequent addition-elimination steps, to form the stable ether linkage.

Sources

Applications of 2-(1,1,2,2-Tetrafluoroethoxy)phenol in medicinal chemistry

Application Note: 2-(1,1,2,2-Tetrafluoroethoxy)phenol in Medicinal Chemistry

Part 1: Executive Summary

This compound (CAS: 88553-88-2) represents a high-value fluorinated building block for modern drug discovery.[1] Unlike the ubiquitous trifluoromethoxy (-OCF

This guide details the strategic application of this scaffold to solve common DMPK (Drug Metabolism and Pharmacokinetics) challenges, specifically focusing on optimizing lipophilicity (LogD), extending half-life (

Part 2: Chemical Profile & Strategic Rationale

Physicochemical Properties

The -OCF

| Property | Value / Characteristic | Medicinal Chemistry Implication |

| Molecular Weight | 210.13 g/mol | Moderate weight penalty for high metabolic stability return.[1][2] |

| Lipophilicity ( | +0.6 to +1.2 (vs. -OCH | Increases membrane permeability; significant boost in lipophilicity compared to non-fluorinated ethers.[1][2] |

| H-Bonding | Weak H-Bond Donor (CF | The terminal proton is sufficiently acidic (due to gem-difluoro effects) to act as a weak H-bond donor to backbone carbonyls or solvent water.[1] |

| Metabolic Liability | Low | The |

The "Tetrafluoro" Advantage: Bioisosterism

In hit-to-lead optimization, this motif serves as a bioisostere for:

-

Trifluoromethoxy (-OCF

): Similar volume and lipophilicity, but the -OCF -

n-Propyl / n-Butyl chains: Mimics the steric bulk of short alkyl chains but with reduced metabolic liability (no

-oxidation).[1] -

Phenoxy groups: The tetrafluoroethoxy chain provides a flexible, lipophilic extension that can probe hydrophobic pockets without the rigidity of a biaryl system.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Core Building Block

Note: While this compound is commercially available, in-house synthesis may be required for analog generation.[1] The standard route involves the nucleophilic addition of phenoxide to tetrafluoroethylene (TFE).

Safety Warning: TFE is an explosive gas.[2][3] This reaction requires a specialized high-pressure autoclave and blast shielding.[2]

Reagents:

-

Catechol (1,2-dihydroxybenzene) or substituted phenol.[1][2]

-

Base: Potassium hydroxide (KOH) or Sodium hydride (NaH).[1][2]

-

Solvent: DMF or DMSO (polar aprotic is essential).[2]

Step-by-Step Methodology:

-

Charge: Load the autoclave with catechol (1.0 eq), KOH (0.1–0.5 eq catalytic), and dry DMF.

-

Purge: Seal the reactor and purge with N

three times to remove oxygen (critical to prevent TFE peroxide formation). -

Addition: Pressurize with TFE gas to 5–10 bar.

-

Reaction: Heat to 80–100°C. Monitor pressure drop (indicative of gas consumption). Stir for 6–12 hours.

-

Workup: Vent residual gas carefully. Dilute the mixture with water and acidify with 1M HCl to pH 4.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO

, and concentrate.[1][2] -

Purification: The mono-etherified product (this compound) is separated from the bis-ether byproduct via silica gel chromatography (Hexane/EtOAc gradient).[1]

Protocol B: Incorporation into Drug Scaffolds (Mitsunobu Reaction)

This protocol describes attaching the phenol to a generic alcohol scaffold (

Reagents:

-

This compound (1.0 eq).[1]

-

Target Alcohol (

) (1.0 eq).[1][2] -

Triphenylphosphine (PPh

) (1.2 eq).[1][2] -

Solvent: Anhydrous THF or Toluene.[2]

Procedure:

-

Dissolution: Dissolve the phenol, alcohol, and PPh

in anhydrous THF under Argon at 0°C. -

Activation: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.[2]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

-

Validation: Monitor by TLC/LC-MS. The formation of the ether linkage is typically clean.[2]

-

Quench: Add water (few drops) to quench excess DIAD.

-

Purification: Concentrate and purify via flash chromatography.

Part 4: Strategic Decision Framework (Visualization)

The following diagram illustrates the decision logic for deploying the 1,1,2,2-tetrafluoroethoxy group versus standard fluorinated motifs.

Caption: Decision matrix for selecting between Trifluoromethoxy and Tetrafluoroethoxy bioisosteres based on binding pocket requirements.

Part 5: Case Studies & Applications

1. CETP Inhibitors (Metabolic Blocking) In the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors, researchers utilized the 1,1,2,2-tetrafluoroethoxy group to replace unstable benzylic ethers.[1][4]

-

Challenge: The initial lead contained a standard phenoxy ether which suffered from rapid P450 metabolism.[2]

-

Solution: Introduction of the -OCF

CF -

Outcome: The resulting compounds (e.g., N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl] derivatives) showed sub-nanomolar potency (IC

= 0.77 nM) and significantly improved metabolic stability in human serum.[1][4] The group provided the necessary lipophilicity for the hydrophobic CETP tunnel while preventing oxidative degradation.

2. Sialyltransferase Inhibitors (Lipophilic Tuning) In designing inhibitors for human ST6Gal I (a glycosyltransferase), the 1,1,2,2-tetrafluoroethoxy group was used to optimize the phenyl ring substituents.[1]

-

Mechanism: The group served as a bulky, lipophilic anchor that improved affinity (

in low micromolar range) compared to simple fluoro- or methoxy-substituted analogs.[1] -

Insight: The study highlighted that the -OCF

CF

Part 6: References

-

Sikorski, J. A., et al. (2003).[2] "Discovery of a Simple Picomolar Inhibitor of Cholesteryl Ester Transfer Protein."[2] Journal of Medicinal Chemistry. [1][2]

-

Montgomery, A. P., et al. (2021).[1][2] "Synthesis and biological evaluation of selective phosphonate-bearing 1,2,3-triazole-linked sialyltransferase inhibitors." Bioorganic & Medicinal Chemistry.

-

Fujii, S., et al. (2011).[1][2] "Synthesis and Structure-Activity Relationships of 1,1,2,2-Tetrafluoroethoxy-Containing 1,2,3-Thiadiazole Derivatives." Chinese Journal of Chemistry. [1][2]

-

Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1][2]

-

PubChem Compound Summary. (2023). "this compound (CAS 88553-88-2)."[1]

Sources

2-(1,1,2,2-Tetrafluoroethoxy)phenol as a building block in organic synthesis

Application Note: 2-(1,1,2,2-Tetrafluoroethoxy)phenol (TFEP) in Medicinal Chemistry

Part 1: Executive Summary & Strategic Utility

This compound (TFEP) (CAS: 88553-88-2) represents a critical building block for "Scaffold Hopping" and lead optimization in modern drug discovery. Structurally, it is the fluorinated bioisostere of Guaiacol (2-methoxyphenol) .

While the methoxy group in Guaiacol is a common metabolic "soft spot" susceptible to rapid O-demethylation by Cytochrome P450 enzymes (leading to high clearance), the 1,1,2,2-tetrafluoroethoxy moiety offers superior metabolic stability due to the strength of the C-F bond and the steric bulk of the fluoroalkyl chain.

Key Applications:

-

Metabolic Blocking: Replacing metabolic hotspots (methoxy/ethoxy) to extend half-life (

). -

Lipophilicity Modulation: The

group increases -

Electronic Tuning: The group acts as an electron-withdrawing group (EWG) by induction (

), lowering the

Part 2: Physicochemical Profile

| Property | Data | Relevance |

| CAS Number | 88553-88-2 | Unique Identifier |

| Formula | -- | |

| MW | 210.13 g/mol | Fragment-based drug design |

| Appearance | Colorless to pale yellow liquid/solid | -- |

| Boiling Point | ~80-82°C (at reduced pressure) | Volatility consideration |

| Acidity ( | ~8.5 - 9.0 (Estimated) | More acidic than phenol ( |

| Electronic Effect | Deactivates ring slightly vs. Guaiacol |

Part 3: Synthetic Protocols & Workflows

Workflow 1: O-Alkylation (Scaffold Attachment)

Objective: To attach the TFEP motif to a drug scaffold via the phenolic hydroxyl group.

Context: Because the

Protocol A: Mitsunobu Coupling with Primary/Secondary Alcohols

-

Reagents:

-

TFEP (1.0 equiv)

-

Target Scaffold Alcohol (

) (1.0 equiv) -

Triphenylphosphine (

) (1.2 equiv) -

DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)

-

Solvent: Anhydrous THF or Toluene.

-

-

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve TFEP (1.0 mmol, 210 mg), -

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition: Add DIAD (1.2 mmol, 242 mg) dropwise over 10 minutes. Note: The solution will turn yellow/orange.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Visualize with UV/Phosphomolybdic Acid) or LC-MS.

-

Quench: Quench with water (0.5 mL) and concentrate under reduced pressure.

-

Purification: Dissolve residue in DCM, wash with 1N NaOH (to remove unreacted phenol), dry over

, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

-

-

Validation Check:

-

NMR: Look for the disappearance of the phenolic -OH singlet (~5.0–6.0 ppm) and the appearance of the ether linkage protons.

-

19F NMR: The

signal typically appears as a complex multiplet around -137 ppm and -88 ppm.

-

Workflow 2: Regioselective Electrophilic Substitution (Ring Activation)

Objective: To introduce a handle (Halogen or Nitro) for cross-coupling, enabling the TFEP unit to act as a "Core" rather than just a pendant group.

Context: The hydroxyl group (-OH) is a strong ortho/para director.[1] The tetrafluoroethoxy group at position 2 is bulky and weakly deactivating.

-

Prediction: Electrophiles will favor the Para (4-position) due to steric hindrance at the remaining ortho (6-position) site by the bulky fluorinated ether.

Protocol B: Regioselective Bromination (Preparation of 4-Bromo-2-(tetrafluoroethoxy)phenol)

-

Reagents:

-

TFEP (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetonitrile (ACN) or DMF.

-

-

Step-by-Step Methodology:

-

Dissolution: Dissolve TFEP (5 mmol, 1.05 g) in ACN (20 mL) at 0°C.

-

Bromination: Add NBS (5.25 mmol, 0.93 g) portion-wise over 15 minutes. Avoid rapid addition to prevent exotherms.

-

Stirring: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (

mL). -

Wash: Wash combined organics with brine, dry over

. -

Outcome: The product, 4-bromo-2-(tetrafluoroethoxy)phenol , is usually obtained in >85% yield and can often be used without column chromatography.

-

-

Strategic Value: This intermediate is a "Universal Donor" for Suzuki-Miyaura Coupling , allowing the attachment of biaryl systems para to the hydroxyl group.

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for utilizing TFEP in drug synthesis.

Figure 1: Strategic decision tree for functionalizing this compound. Path A leverages the molecule as a stable side-chain; Path B activates the ring for scaffold extension.

Part 5: Safety & Handling (E-E-A-T)

-

Chemical Hazards: Like all phenols, TFEP is corrosive and can cause skin burns. It is rapidly absorbed through the skin.

-

Fluorine Hazard: In the event of a fire or thermal decomposition (>200°C), the tetrafluoroethoxy group may release Hydrogen Fluoride (HF) and Carbonyl Fluoride (

) . -

Protocol:

-

PPE: Neoprene gloves, lab coat, and chemical splash goggles are mandatory.

-

Ventilation: All reactions, especially those involving heat or volatile reagents (like DIAD), must be performed in a functioning fume hood.

-

First Aid: In case of skin contact, wash immediately with PEG-300 or copious water. If HF exposure is suspected (thermal decomposition), apply Calcium Gluconate gel immediately and seek emergency medical attention.

-

Part 6: References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12827663, this compound. PubChem. Available at: [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Contextual grounding for metabolic stability of fluoroalkoxy groups). Available at: [Link]

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Available at: [Link]

Sources

Experimental protocol for O-alkylation with 1,1,2,2-tetrafluoroethyl triflate

Protocol for 2,2,3,3-Tetrafluoropropyl Triflate & Mechanistic Alternatives for 1,1,2,2-Motifs

Executive Summary

This application note details the experimental protocols for installing tetrafluorinated ether motifs onto phenolic and alcoholic substrates. It specifically addresses the use of 2,2,3,3-tetrafluoropropyl triflate (TFP-OTf) , a stable and commercially available electrophile often colloquially conflated with the unstable "1,1,2,2-tetrafluoroethyl triflate."

Critical Scientific Note: The reagent 1,1,2,2-tetrafluoroethyl triflate (

Reagent Selection & Mechanistic Constraints

The success of fluoroalkylation depends entirely on matching the target motif to the correct reagent class. The high electronegativity of fluorine destabilizes

Table 1: Reagent Stability and Target Motifs

| Target Motif | Structure | Required Reagent | Mechanism | Stability |

| 2,2,3,3-Tetrafluoropropyl | 2,2,3,3-Tetrafluoropropyl Triflate | High (Stable Liquid) | ||

| 1,1,2,2-Tetrafluoroethyl | Tetrafluoroethylene (TFE) | Nucleophilic Addition | Gas (Requires Autoclave/Gen.) | |

| 1,1,2,2-Tetrafluoroethyl | 1,1,2,2-Tetrafluoroethyl Triflate | N/A | Unstable (Rapid Elimination) |

Mechanistic Pathway Diagram

The following diagram illustrates why the 1,1,2,2-triflate is not a viable reagent and delineates the correct pathways.

Figure 1: Decision tree for selecting the correct fluoroalkylation protocol. Note the instability of the

Protocol A: O-Alkylation with 2,2,3,3-Tetrafluoropropyl Triflate

Application: Installation of the

3.1 Materials

-

Substrate: Phenol derivative (1.0 equiv).

-

Reagent: 2,2,3,3-Tetrafluoropropyl triflate (CAS: 6401-02-1) (1.2 – 1.5 equiv).

-

Base: Cesium Carbonate (

) (2.0 equiv) or Potassium Carbonate ( -

Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (anhydrous).

-

Workup: Ethyl acetate, Brine,

.

3.2 Experimental Procedure

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.

-

Solvation: Dissolve the phenolic substrate (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

-

Deprotonation: Add

(650 mg, 2.0 mmol) in one portion. Stir at room temperature for 15–30 minutes to ensure phenoxide formation.-

Note: For sterically hindered phenols, use DMF as solvent and heat to 40°C during this step.

-

-

Alkylation: Add 2,2,3,3-tetrafluoropropyl triflate (317 mg, 1.2 mmol) dropwise via syringe.

-

Safety: Triflate reagents are potent alkylating agents. Handle in a fume hood.

-

-

Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor conversion by TLC or LC-MS.

-

Checkpoint: The spot for the phenol should disappear. A less polar spot (the ether) will appear.

-

-